N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
CAS No.:
Cat. No.: VC15857937
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O2 |
|---|---|
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
| Standard InChI | InChI=1S/C15H13N5O2/c21-20(22)13-8-4-5-11(9-13)15-17-14(18-19-15)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H,17,18,19) |
| Standard InChI Key | PNHCHZDZBOSTSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline, delineates its core structure:
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A 1,2,4-triazole ring serves as the central scaffold, substituted at position 3 with a 3-nitrophenyl group and at position 5 with a methylene-linked aniline group.
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The 3-nitrophenyl moiety introduces electron-withdrawing effects, while the aniline group contributes basicity and potential for hydrogen bonding.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂ |
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
| Canonical SMILES | C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)N+[O-] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
The nitro group’s meta position on the phenyl ring minimizes steric hindrance, facilitating planar conjugation with the triazole ring. This arrangement enhances π-π stacking potential, a critical factor in materials science applications.
Electronic and Spectroscopic Features
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UV-Vis Absorption: The conjugated system exhibits strong absorption in the UV region (λₘₐₓ ≈ 270–320 nm), attributed to π→π* transitions within the nitroaromatic and triazole systems.
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NMR Signatures:
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¹H NMR: Distinct signals for aniline protons (δ 6.8–7.4 ppm), triazole methylene protons (δ 4.3–4.6 ppm), and aromatic protons of the nitrophenyl group (δ 8.1–8.5 ppm).
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¹³C NMR: Resonances for the triazole carbons (δ 145–155 ppm) and nitro-substituted carbons (δ 125–140 ppm).
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Synthesis and Manufacturing Strategies
Retrosynthetic Analysis
The synthesis of N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves convergent routes:
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Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with nitriles.
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Nitrophenyl Introduction: Electrophilic nitration of phenyl precursors.
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Aniline Coupling: Nucleophilic substitution or reductive amination to attach the aniline moiety .
Step 1: Synthesis of 5-(3-Nitrophenyl)-1H-1,2,4-triazole
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Reactants: 3-Nitrobenzonitrile and hydrazine hydrate.
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Conditions: Reflux in ethanol with catalytic acetic acid (12 h, 80°C).
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Yield: ~65% after recrystallization from ethanol.
Step 2: Chloromethylation of Triazole
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Reactants: 5-(3-Nitrophenyl)-1H-1,2,4-triazole, paraformaldehyde, HCl gas.
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Conditions: Solvent-free, 100°C, 6 h.
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Intermediate: 3-(Chloromethyl)-5-(3-nitrophenyl)-1H-1,2,4-triazole (Yield: 58%) .
Step 3: Coupling with Aniline
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Reactants: Chloromethyl intermediate, aniline, K₂CO₃.
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Conditions: DMF solvent, 90°C, 8 h.
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Final Product: Purified via column chromatography (SiO₂, ethyl acetate/hexane). Yield: 52%.
Materials Science Applications
Optical Materials
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Fluorescence Quenching: Nitro group acts as an electron acceptor, enabling use in chemosensors for metal ions (e.g., Fe³⁺ detection limit = 0.1 μM).
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Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) calculated at 45.8 × 10⁻³⁰ esu, suggesting utility in photonic devices .
Polymer Modification
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Epoxy Resin Curing: Accelerates crosslinking at 120°C, improving thermal stability (Tg increased by 28°C).
Comparative Analysis with Structural Analogs
Chlorination enhances lipophilicity and cytotoxicity, while fluorination improves metabolic stability but reduces potency .
Future Research Trajectories
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Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.
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Supramolecular Chemistry: Exploit π-π interactions for organic framework (MOF) design.
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Green Synthesis: Catalytic methods using ionic liquids to improve atom economy.
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